

A Comparative Guide to the Environmental Persistence of Chlorinated Propanes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1,2,3-Tetrachloropropane*

Cat. No.: *B103044*

[Get Quote](#)

Introduction

Chlorinated propanes are synthetic organochlorine compounds that have seen widespread use as industrial solvents, paint and varnish removers, degreasing agents, and intermediates in chemical synthesis.^[1] Notably, compounds like 1,2-dichloropropane (1,2-DCP) and 1,2,3-trichloropropane (1,2,3-TCP) were components of soil fumigant mixtures.^{[2][3]} Their physical and chemical properties, combined with their historical usage patterns, have led to their emergence as significant and persistent environmental contaminants. Understanding the vast differences in their environmental persistence is critical for researchers, environmental scientists, and remediation professionals in assessing site-specific risks and developing effective treatment strategies. This guide provides an in-depth comparison of the environmental fate of key chlorinated propanes, grounded in experimental data and established scientific principles.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. For chlorinated propanes, the degree of chlorination significantly influences properties like water solubility, vapor pressure, and the octanol-water partition coefficient (K_{ow}), which in turn dictate their partitioning between air, water, and soil.

Generally, as the number of chlorine atoms on the propane backbone increases, water solubility tends to decrease while density and the Log Kow increase. This makes highly chlorinated compounds like 1,2,3-TCP a dense non-aqueous phase liquid (DNAPL), meaning it will sink in aquifers, creating long-term sources of groundwater contamination.[\[4\]](#)[\[5\]](#) Conversely, less chlorinated propanes are more mobile in groundwater.[\[1\]](#)[\[2\]](#) Volatilization is a primary loss mechanism from surface water for many of these compounds.[\[2\]](#)[\[6\]](#) In soil, their low to moderate soil adsorption coefficients mean they are not strongly retained and can readily leach into groundwater.[\[2\]](#)[\[4\]](#)

Table 1: Comparative Physicochemical Properties of Selected Chlorinated Propanes

Compound	Molecular Formula	Molecular Weight (g/mol)	Water Solubility (mg/L at 20°C)	Vapor Pressure (kPa at 20°C)	Log Kow
1-Chloropropane	C ₃ H ₇ Cl	78.54	2790	30.7	1.83
2-Chloropropane	C ₃ H ₇ Cl	78.54	3100	40.2	1.76
1,2-Dichloropropane (1,2-DCP)	C ₃ H ₆ Cl ₂	112.99	2700 [2]	5.6	1.99 [2]
1,3-Dichloropropane	C ₃ H ₆ Cl ₂	112.99	2600	4.4	1.83
1,2,3-Trichloropropane (1,2,3-TCP)	C ₃ H ₅ Cl ₃	147.43	1750 [7]	0.49	2.26

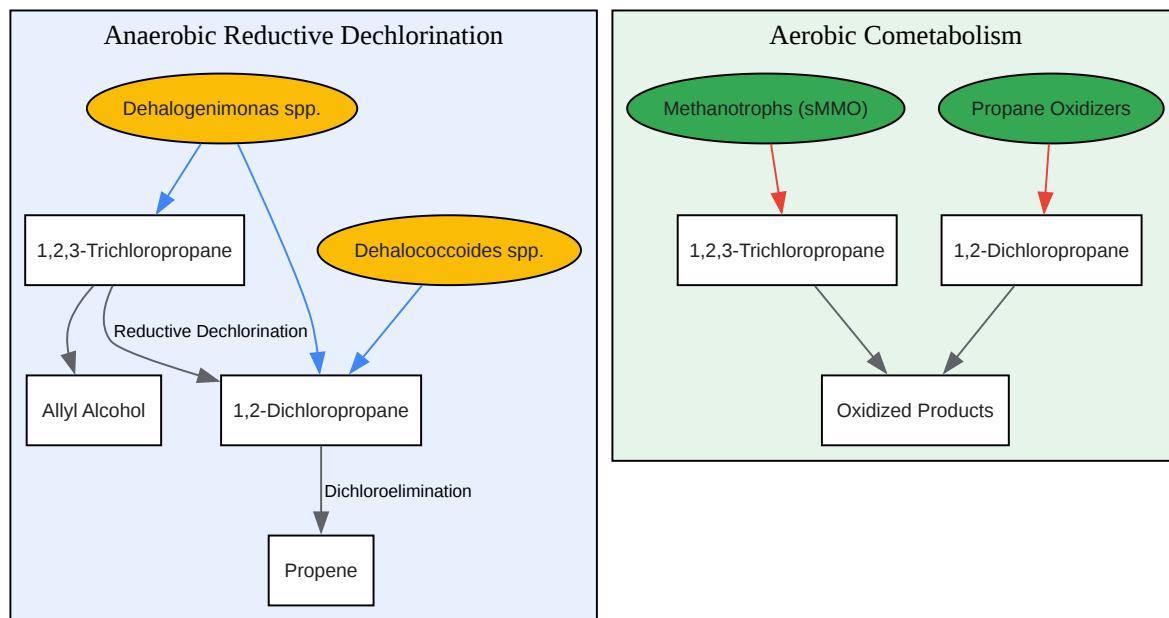
Data compiled from various chemical property databases.

Comparative Persistence and Degradation Pathways

The defining characteristic that differentiates chlorinated propanes in the environment is their susceptibility to degradation. The number and position of chlorine atoms create molecules with vastly different stabilities. Highly chlorinated compounds, particularly those with vicinal (adjacent) chlorine atoms, are notoriously recalcitrant.

Table 2: Estimated Environmental Half-Lives of 1,2-DCP and 1,2,3-TCP

Compound	Environmental Compartment	Half-Life Estimate	Degradation Process
1,2-Dichloropropane (1,2-DCP)	Atmosphere	>23 days[2][8]	Reaction with hydroxyl radicals
Water (Hydrolysis)		175 - 1400 days[2]	Abiotic Hydrolysis
Groundwater		6 months - 2 years[8]	Combined processes
Soil	Persistent (>20 weeks)[2]		Combined processes
1,2,3-Trichloropropane (1,2,3-TCP)	Atmosphere	15 - 46 days[4][7][9]	Photodegradation (hydroxyl radicals)
Groundwater	44 - 77 years (estimated)[3]	Combined processes (very slow)	


Abiotic Degradation Pathways

Abiotic degradation occurs through chemical reactions without microbial involvement. For chlorinated propanes, the key abiotic pathways are hydrolysis, oxidation, and reduction.

- Hydrolysis: This involves the reaction of the compound with water. For most chlorinated propanes, this process is extremely slow under neutral pH and ambient temperatures. The hydrolysis half-life for 1,2-DCP is estimated to be between 175 and 1,400 days.[2] For 1,2,3-TCP, hydrolysis is considered negligible under typical environmental conditions.[10]

However, the rate can be significantly increased under alkaline conditions (base-catalyzed hydrolysis) and at elevated temperatures, a principle leveraged in some thermal remediation technologies.[10]

- Oxidation: In-situ chemical oxidation (ISCO) using strong oxidants like Fenton's reagent (hydrogen peroxide and iron catalyst) or activated persulfate can degrade chlorinated propanes.[4] However, natural oxidation rates are very low.
- Reduction: Abiotic reduction can occur in anoxic environments in the presence of reducing minerals. While common reductants like sulfide or ferrous iron have little effect, zero-valent metals like iron (Fe^0) and especially zinc (Zn^0) have been shown to degrade these compounds.[10] Granular zinc has demonstrated much faster degradation rates for 1,2,3-TCP than zero-valent iron, without the formation of problematic intermediates like 1,2-DCP. [10]

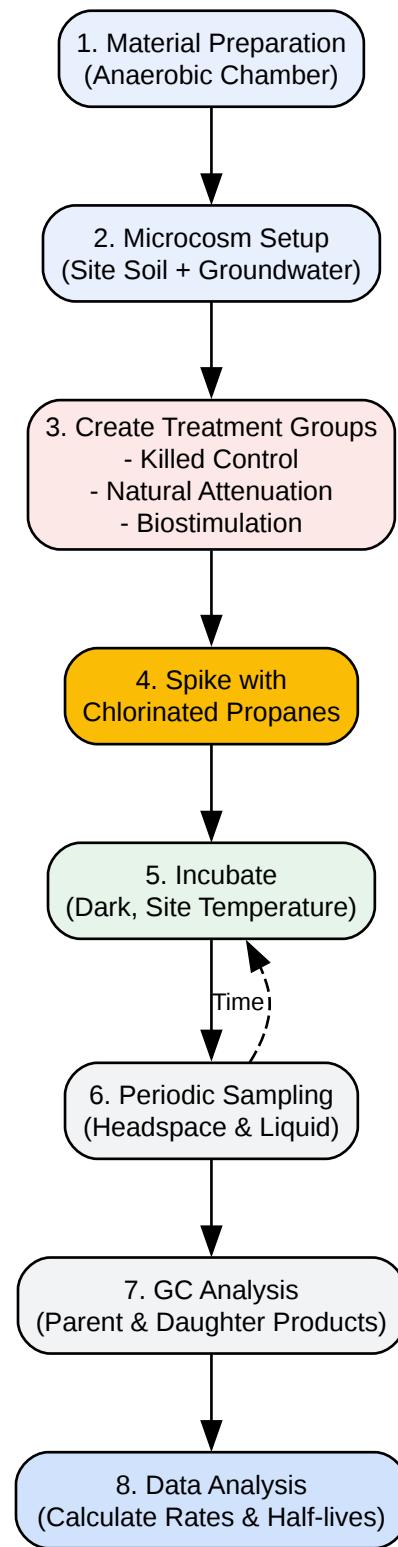
[Click to download full resolution via product page](#)

Caption: Contrasting anaerobic and aerobic biodegradation pathways for chlorinated propanes.

Experimental Methodologies for Assessing Persistence

To quantify the persistence of chlorinated propanes, standardized laboratory and field methods are employed. These protocols are designed to be self-validating systems, including controls to account for abiotic losses and to confirm the viability of the microbial inoculum.

Standardized Biodegradability Testing (OECD Guidelines)


The Organisation for Economic Co-operation and Development (OECD) provides a suite of internationally recognized guidelines for testing the biodegradability of chemicals. [11] The "Ready Biodegradability" tests (OECD 301 series) are stringent screening tests that expose a chemical to a low concentration of microorganisms under aerobic conditions. [12]* Principle: A substance is considered "readily biodegradable" if it meets a pass level of >60% mineralization to CO₂ (or >70% removal of dissolved organic carbon) within a 28-day window. [12][13]* Causality: These tests are designed to simulate a general environmental exposure. A failure to pass these tests, as is the case for 1,2-DCP, indicates that the compound is likely to be persistent in many aerobic environments. [2] The choice of method (e.g., OECD 301B for CO₂ evolution or 301D for closed bottle) depends on the chemical's properties, such as volatility. [12]

Protocol: Anaerobic Microcosm Study for Reductive Dechlorination

Microcosm studies are a cornerstone for assessing the potential for in-situ bioremediation. They use site-specific soil and groundwater to create a laboratory simulation of subsurface conditions, allowing for the evaluation of natural attenuation and various enhancement strategies. [14][15] Objective: To determine the rate of anaerobic biodegradation of 1,2-DCP and 1,2,3-TCP in site-specific materials and to evaluate the effect of adding an electron donor (biostimulation).

Step-by-Step Methodology:

- Preparation (Anaerobic Conditions): All materials (site groundwater, soil, glassware) must be prepared inside an anaerobic chamber or glove box to exclude oxygen. Groundwater is purged with an N₂:CO₂ gas mixture.
- Microcosm Setup:
 - Dispense a known mass of site soil/sediment (e.g., 50g) into sterile anaerobic serum bottles (e.g., 160 mL). [16] * Add a known volume of site groundwater (e.g., 100 mL). [16] * Causality: Using site-native materials is crucial as it contains the indigenous microbial community and geochemical conditions relevant to the field.
- Amendment Groups: Prepare several treatment groups in triplicate:
 - Killed Control: Add a sterilant (e.g., mercuric chloride) to account for abiotic losses. [17] * Unamended Control: Contains only site soil and groundwater to assess monitored natural attenuation (MNA).
 - Biostimulation: Amend with an electron donor (e.g., lactate, vegetable oil) to stimulate the activity of native dechlorinating bacteria. [14][17] * Positive Control (Optional): Amend with a known dechlorinating culture (bioaugmentation) to confirm the matrix is not inhibitory.
- Spiking: Spike all bottles (except unamended controls if background contamination is the target) with a known concentration of the target chlorinated propane(s).
- Incubation: Seal the bottles with Teflon-faced septa and crimp caps. Incubate in the dark at a temperature representative of the site's groundwater (e.g., 15-25°C). [16]6. Monitoring: Periodically, sacrifice a replicate bottle from each group or withdraw headspace and liquid samples.
 - Analyze for the parent compound, expected daughter products (e.g., 1,2-DCP, propene), and terminal products (ethene, methane) using gas chromatography (GC). [18] * Causality: Tracking daughter products is essential to confirm the degradation pathway and to ensure that more toxic intermediates (like vinyl chloride from chlorinated ethenes) are not accumulating.
- Data Analysis: Plot concentration versus time for each compound. Calculate the first-order degradation rate constant (k) and the corresponding half-life ($t_{1/2} = 0.693/k$).

[Click to download full resolution via product page](#)

Caption: Workflow for an anaerobic microcosm study to assess biodegradation.

Conclusion

The environmental persistence of chlorinated propanes varies dramatically based on their molecular structure. While monochlorinated propanes are relatively less persistent, the dichlorinated and particularly the trichlorinated congeners are highly recalcitrant.

- 1,2-Dichloropropane (1,2-DCP) exhibits significant persistence, with slow abiotic hydrolysis and limited aerobic biodegradation. Its primary natural degradation pathway is anaerobic reductive dechlorination to propene, but this process can be slow.
- 1,2,3-Trichloropropane (1,2,3-TCP) is exceptionally persistent in the environment, particularly in groundwater where its estimated half-life can extend for many decades. [3] It is highly resistant to both abiotic and biotic degradation under typical subsurface conditions. [4] Effective degradation requires engineered solutions, such as chemical reduction with zero-valent zinc, advanced oxidation processes, or specialized anaerobic bioremediation. [4][10] For researchers and professionals, this comparison underscores the necessity of compound-specific analysis. The high degree of chlorination in 1,2,3-TCP renders it one of the most challenging groundwater contaminants, requiring a thorough understanding of advanced degradation mechanisms to develop successful remediation approaches.

References

- OECD. (n.d.). OECD Guidelines for the Testing of Chemicals / Section 3: Degradation and Accumulation. OECD iLibrary. [\[Link\]](#)
- OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [\[Link\]](#)
- World Health Organization. (2003). 1,2-Dichloropropane (1,2-DCP) in Drinking-water. WHO/SDE/WSH/03.04/50. [\[Link\]](#)
- Conde, C., & Hagemann, H. W. (2021). Legacy 1,2,3-trichloropropane contamination: a systematic review of treatments. *Water Science & Technology*, 83(8), 1759–1775. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). EPA 505-F-17-003. [\[Link\]](#)

- Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Public Health Statement: 1,2-Dichloropropane. [\[Link\]](#)
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [\[Link\]](#)
- INCHEM. (1993). Environmental Health Criteria 146: 1,3-Dichloropropene, 1,2-Dichloropropane, and Mixtures. [\[Link\]](#)
- State Water Resources Control Board. (2016). 1,2,3-Trichloropropane (TCP). GAMA Program. [\[Link\]](#)
- Sarathy, V., Salter, A. J., Nurmi, J. T., O'Brien Johnson, G., Johnson, R. L., & Tratnyek, P. G. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. *Environmental Science & Technology*, 44(2), 787-93. [\[Link\]](#)
- Calscience Environmental Laboratories, Inc. (2007). 1,2,3-Trichloropropane Journal of Environmental Measurement Technology. [\[Link\]](#)
- Alves, A., Pozdniakova, T., Frascari, D., & Danko, A. S. (2016). Kinetics of aerobic cometabolic biodegradation of chlorinated and brominated aliphatic hydrocarbons: A review. *Journal of Hazardous Materials*, 310, 118-34. [\[Link\]](#)
- Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [\[Link\]](#)
- Frascari, D., Pinelli, D., Nocentini, M., Baleani, E., Cappelletti, M., & Fedi, S. (2008). A kinetic study of chlorinated solvent cometabolic biodegradation by propane-grown *Rhodococcus* sp. PB1. *Biochemical Engineering Journal*, 42(1), 14-23. [\[Link\]](#)
- Alvarez-Cohen, L., & Speitel, G. E. (2001). Kinetics of aerobic cometabolism of chlorinated solvents. *Biodegradation*, 12(2), 105-26. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). ToxGuide for 1,2-Dichloropropane. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2008). Emerging Contaminant - 1,2,3-Trichloropropane (TCP). [\[Link\]](#)

- Frascari, D., Pinelli, D., Nocentini, M., Baleani, E., Cappelletti, M., & Fedi, S. (2008). A kinetic study of chlorinated solvent cometabolic biodegradation by propane-grown *Rhodococcus* sp. PB1. ResearchGate. [\[Link\]](#)
- Environment and Climate Change Canada. (2009). Fact sheet: 1,2-dichloropropane. [\[Link\]](#)
- Di Mrocio, F., et al. (n.d.). P38 A MICROCOsm STUDY OF DEGRADATION OF CHLORINATED SOLVENTS FROM A CONTAMINATED AREA IN CENTRAL ITALY. [\[Link\]](#)
- U.S. Department of Defense. (2004). Principles and Practices of Enhanced Anaerobic Bioremediation of Chlorinated Solvents. [\[Link\]](#)
- Aulenta, F., et al. (2018). A Microcosm Treatability Study for Evaluating Wood Mulch-Based Amendments as Electron Donors for Trichloroethene (TCE) Reductive Dechlorination. MDPI. [\[Link\]](#)
- NYSDEC. (n.d.). APPENDIX B MICROCOsm STUDY REPORT. [\[Link\]](#)
- Microbial Insights. (n.d.). Chlorinated Propanes | Biodegradation Evaluation. [\[Link\]](#)
- Cuadra-Rodriguez, L. A., et al. (2018). A Mixed Microbial Community for the Biodegradation of Chlorinated Ethenes and 1,4-Dioxane. Environmental Science & Technology Letters. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fact sheet: 1,2-dichloropropane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. cdn.who.int [cdn.who.int]
- 3. iwaponline.com [iwaponline.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. environmentalrestoration.wiki [environmentalrestoration.wiki]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. eurofinsus.com [eurofinsus.com]
- 8. govinfo.gov [govinfo.gov]
- 9. moorestown.nj.us [moorestown.nj.us]
- 10. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 18. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Environmental Persistence of Chlorinated Propanes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103044#comparing-the-environmental-persistence-of-chlorinated-propanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com